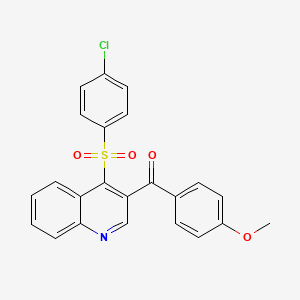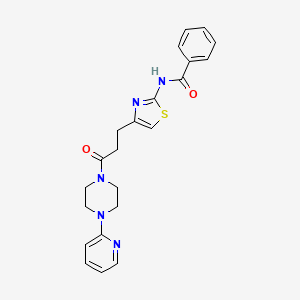![molecular formula C14H11ClN4O4S B2671288 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide CAS No. 2034603-63-7](/img/structure/B2671288.png)
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide is a synthetic compound notable for its intricate molecular structure. This compound is characterized by the presence of chlorine, hydroxyl, and multiple oxo groups integrated into a thieno[3,2-d]pyrimidine skeleton, connected to a nicotinamide moiety. It is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide typically involves the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: : This is generally achieved via a multi-step reaction involving thiophene and cyanamide derivatives under acidic or basic conditions, followed by cyclization and oxidation reactions.
Introduction of Chloro and Hydroxyl Groups: : Halogenation is carried out using chlorinating agents like thionyl chloride. Hydroxyl groups are typically introduced via nucleophilic substitution reactions.
Linking to Nicotinamide Moiety: : This step involves the coupling of the thieno[3,2-d]pyrimidine core with a nicotinamide precursor under amide-bond forming conditions, often utilizing coupling reagents like EDCI or HATU.
Industrial Production Methods
The industrial production of this compound would necessitate large-scale synthetic methods, typically employing:
Continuous flow reactors for efficiency.
Catalysts to optimize reaction conditions and yields.
Enhanced purification techniques like chromatography and crystallization to ensure high-purity output.
Analyse Des Réactions Chimiques
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide undergoes several types of chemical reactions:
Oxidation
Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids. Common reagents include PCC, DMSO, or Jones reagent.
Reduction
Reduction reactions often target the oxo groups, converting them to hydroxyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution
The chlorine atom can be substituted by nucleophiles (like amines or alcohols) in nucleophilic substitution reactions, often requiring polar aprotic solvents like DMF or DMSO and heating.
Major Products
The major products from these reactions include various hydroxylated or aminated derivatives, ketones, and acids, each exhibiting unique properties that can be further exploited in research and applications.
Applications De Recherche Scientifique
Chemistry
This compound is studied for its complex reactivity patterns, aiding in understanding reaction mechanisms and synthesis of related structures.
Biology
In biological research, it serves as a probe for studying enzyme activities, particularly those related to nicotinamide and thieno[3,2-d]pyrimidine pathways.
Medicine
Potential therapeutic applications are explored, including antiviral and anticancer activities, thanks to its ability to interact with nucleic acids and enzymes.
Industry
The compound finds applications in the development of specialty chemicals and materials due to its stability and reactivity profile.
Mécanisme D'action
The biological effects of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide are mediated through:
Molecular Targets: : Enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Pathways: : Disruption of DNA/RNA synthesis and repair pathways, leading to inhibition of cellular proliferation in target cells.
Comparaison Avec Des Composés Similaires
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide can be compared with compounds like:
5-fluoro-2'-deoxyuridine: : Another thieno[3,2-d]pyrimidine derivative, differing in the halogen present.
Nicotinamide riboside: : A compound with a similar nicotinamide structure but differing significantly in the thieno[3,2-d]pyrimidine component.
6-chloronicotinamide: : Similar in the nicotinamide scaffold and halogen presence, but lacks the thieno[3,2-d]pyrimidine framework.
The uniqueness of this compound lies in its combined structural features, allowing for distinct reactivity and interaction profiles that make it valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4S/c15-8-5-7(6-17-12(8)21)11(20)16-2-3-19-13(22)10-9(1-4-24-10)18-14(19)23/h1,4-6H,2-3H2,(H,16,20)(H,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLAIATURTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)


![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)


![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)


![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)
